

In-Depth Technical Guide to rac Tenofovir-d6: Properties, Analysis, and Biological Context

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Compound of Interest		
Compound Name:	rac Tenofovir-d6	
Cat. No.:	B602732	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on racemic Tenofovir-d6, a deuterated isotopologue of the antiviral drug Tenofovir. This document is intended for researchers, scientists, and professionals in drug development, offering key data, analytical methodologies, and insights into its biological significance. **Rac Tenofovir-d6** is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tenofovir quantification in biological matrices.

Core Compound Data

The fundamental properties of **rac Tenofovir-d6** are summarized below, providing essential information for its identification and use in a laboratory setting.

Property	Value
CAS Number	1020719-94-1
Molecular Formula	C ₉ H ₈ D ₆ N ₅ O ₄ P
Molecular Weight	293.25 g/mol

Mechanism of Action and Metabolic Pathway of Tenofovir







To appreciate the role of **rac Tenofovir-d6** in research, it is crucial to understand the mechanism of action of its non-deuterated counterpart, Tenofovir. Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) effective against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

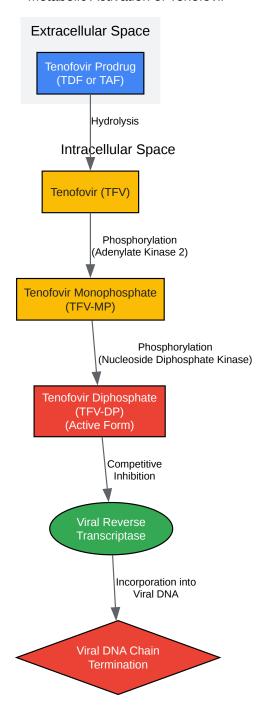
Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once in the bloodstream, these prodrugs are converted to Tenofovir. For Tenofovir to exert its antiviral effect, it must be phosphorylated intracellularly to its active form, Tenofovir diphosphate (TFV-DP).[1][2] This two-step phosphorylation is carried out by cellular kinases.[3]

TFV-DP is a structural analog of deoxyadenosine 5'-triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase.[2] When incorporated into a growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[4]

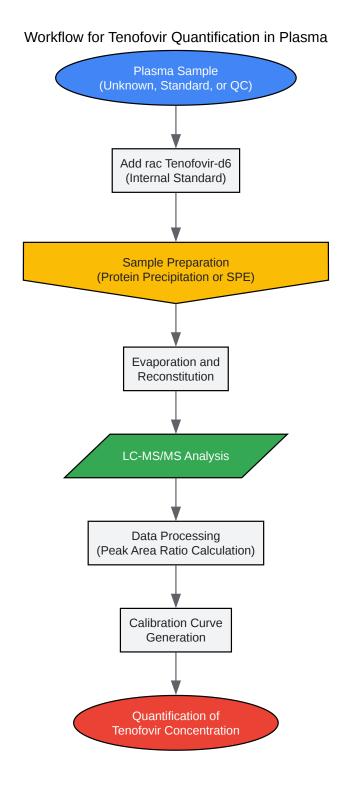
The cellular uptake of Tenofovir is mediated by organic anion transporters (OATs), particularly OAT1 and OAT3. The subsequent phosphorylation to the active diphosphate form is a critical step for its antiviral activity.



Metabolic Activation of Tenofovir







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